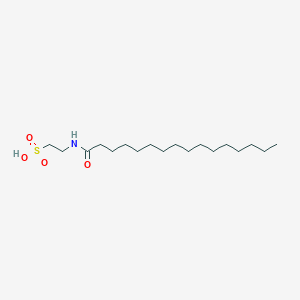

N-Palmitoyl Taurine

説明

特性

IUPAC Name |

2-(hexadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDJCYFKKSLKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561075 | |

| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83982-06-3 | |

| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Palmitoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the endogenous functions of N-Palmitoyl Taurine?

An In-depth Technical Guide to the Endogenous Functions of N-Palmitoyl Taurine (B1682933)

For Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipids with emerging roles in a variety of physiological processes. This technical guide provides a comprehensive overview of the endogenous functions of N-Palmitoyl Taurine, including its biosynthesis, metabolism, and key physiological roles in metabolic regulation, wound healing, and inflammation. Detailed experimental protocols for the study of these functions, quantitative data, and visualizations of key pathways are presented to support further research and drug development efforts in this area.

Introduction to N-Acyl Taurines (NATs)

N-acyl taurines are a class of endogenous lipid mediators formed by the conjugation of a fatty acid to the amino group of taurine.[1] These molecules are structurally related to other bioactive fatty acid amides, such as the N-acylethanolamines (NAEs), which include the endocannabinoid anandamide.[2] While the functions of NAEs have been extensively studied, the physiological roles of NATs, including N-Palmitoyl Taurine, are a more recent area of investigation.[3]

Biosynthesis and Metabolism

The endogenous levels of N-Palmitoyl Taurine are tightly regulated by its synthesis and degradation.

Biosynthesis

N-Palmitoyl Taurine is synthesized by the enzymatic conjugation of palmitoyl-CoA and taurine. This reaction is catalyzed by N-acyltransferases. Two key enzymes implicated in this process are:

-

Acyl-CoA:amino acid N-acyltransferase (ACNAT1): This peroxisomal enzyme has been shown to efficiently conjugate long-chain and very long-chain fatty acids to taurine.[4]

-

Bile acid-CoA:amino acid N-acyltransferase (BAAT): While primarily known for its role in bile acid conjugation, BAAT has also been identified as a hepatic NAT synthase, particularly for polyunsaturated fatty acids.[5] However, studies have shown that BAAT has no significant activity with palmitoyl-CoA, suggesting other enzymes like ACNAT1 are primarily responsible for N-Palmitoyl Taurine synthesis.

Degradation

The primary enzyme responsible for the hydrolysis of N-acyl taurines, including N-Palmitoyl Taurine, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that breaks down N-Palmitoyl Taurine into palmitic acid and taurine. Inhibition of FAAH leads to a significant elevation in the endogenous levels of various NATs.

Endogenous Functions and Signaling Pathways

N-Palmitoyl Taurine and other NATs have been implicated in several key physiological processes.

Metabolic Regulation

NATs play a significant role in glucose homeostasis and energy balance. N-oleoyl taurine, a closely related NAT, has been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates insulin (B600854) release. This effect is mediated, at least in part, through the activation of the G protein-coupled receptor GPR119 .

Skin Wound Healing

Endogenous NATs, particularly long-chain saturated species, have been identified as regulators of skin wound healing. Pharmacological or genetic inhibition of FAAH, which leads to an accumulation of NATs, accelerates wound closure. This is associated with increased migration of keratinocytes, a critical step in re-epithelialization. This process is believed to involve the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to an increase in intracellular calcium.

Inflammation

While specific studies on the anti-inflammatory effects of N-Palmitoyl Taurine are limited, taurine itself is known to have anti-inflammatory properties. Taurine can suppress the activation of the pro-inflammatory transcription factor NF-κB . Given that N-Palmitoyl Taurine is a conjugate of palmitic acid and taurine, it is plausible that it may also modulate inflammatory pathways.

Quantitative Data

Quantitative data for N-Palmitoyl Taurine is still emerging. The following tables summarize available data for N-Palmitoyl Taurine and related N-acyl taurines.

Table 1: Endogenous Levels of N-Acyl Taurines in Mouse Tissues

| N-Acyl Taurine | Tissue | Concentration (pmol/g) | Method | Reference |

| N-Palmitoyl Taurine (C16:0) | Liver | ~10-50 | UPLC-MS/MS | |

| N-Palmitoyl Taurine (C16:0) | Intestine (Colon) | ~50-150 | UPLC-MS/MS | |

| N-Eicosanoyl Taurine (C20:0) | Skin (WT mice) | ~100 | LC-MS/MS | |

| N-Eicosanoyl Taurine (C20:0) | Skin (FAAH -/- mice) | ~800 | LC-MS/MS | |

| N-Tetracosanoyl Taurine (C24:0) | Skin (WT mice) | ~200 | LC-MS/MS | |

| N-Tetracosanoyl Taurine (C24:0) | Skin (FAAH -/- mice) | ~1500 | LC-MS/MS |

Table 2: Receptor Activation Data

| Ligand | Receptor | Assay | EC50 | Reference |

| N-Palmitoyl Taurine | GPR119 | cAMP Assay | Data not available | |

| N-Oleoylethanolamine (OEA) | GPR119 | cAMP Assay | 5 µM | |

| N-Palmitoleoylethanolamine (POEA) | GPR119 | cAMP Assay | 5 µM | |

| AS1269574 (synthetic agonist) | GPR119 | cAMP Assay | 2.5 µM | |

| N-Palmitoyl Taurine | TRPV1 | Ca2+ Influx / Electrophysiology | Data not available | |

| Capsaicin | TRPV1 | Electrophysiology | 0.36 ± 0.09 µM |

Experimental Protocols

Quantification of N-Palmitoyl Taurine by UPLC-MS/MS

This protocol is adapted from a validated method for N-acyl taurine analysis in biological tissues.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Structure-based design of a FAAH variant that discriminates between the N-acyl ethanolamine and taurine families of signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A peroxisomal acyltransferase in mouse identifies a novel pathway for taurine conjugation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

N-Palmitoyl Taurine in Brain Tissue: A Technical Guide to its Discovery, Isolation, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl Taurine (B1682933) is an endogenous N-acyl amide lipid that has garnered increasing interest within the scientific community for its potential role in neuromodulation and cytoprotection. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of N-Palmitoyl Taurine in brain tissue. It details the seminal findings that led to its identification, outlines validated experimental protocols for its extraction and analysis, and presents available quantitative data on its distribution. Furthermore, this document explores the current understanding of the signaling pathways modulated by N-Palmitoyl Taurine, offering a valuable resource for researchers investigating its physiological functions and therapeutic potential in the central nervous system.

Discovery and Background

The discovery of N-acyl taurines (NATs), including N-Palmitoyl Taurine, as a class of endogenous bioactive lipids is a relatively recent development in the field of lipidomics. Initial identification of NATs in the central nervous system (CNS) arose from global metabolite profiling studies in mice lacking the enzyme Fatty Acid Amide Hydrolase (FAAH)[1]. FAAH is an integral membrane enzyme known to catabolize other bioactive lipids like the N-acyl ethanolamines (NAEs), which include the endocannabinoid anandamide[1].

In 2006, Saghatelian and colleagues reported high concentrations of long-chain saturated NATs in the CNS of FAAH knockout (FAAH-/-) mice, suggesting that these lipids are endogenous substrates for this enzyme[1]. This seminal work established NATs as a second major class of lipid signaling molecules regulated by FAAH in vivo[1]. N-Palmitoyl Taurine is a prominent member of this family, characterized by a palmitic acid molecule linked to a taurine molecule via an amide bond. While the enzymatic machinery for NAT biosynthesis in the brain is not fully elucidated, studies in the liver have identified bile acid-CoA:amino acid N-acyltransferase (BAAT) as a key enzyme for the synthesis of polyunsaturated NATs.

Taurine, a precursor for N-Palmitoyl Taurine, is one of the most abundant free amino acids in the brain and is known to have various physiological roles, including osmoregulation, anti-inflammatory functions, and modulation of neuronal excitability. The synthesis of taurine in the CNS occurs predominantly in astrocytes, which can then supply taurine or its precursor, hypotaurine, to neurons[2].

Quantitative Data

The quantification of N-Palmitoyl Taurine in brain tissue is still an emerging area of research, and comprehensive data on its distribution in various brain regions of wild-type animals are limited. The majority of the initial quantitative data comes from studies on FAAH knockout mice, which exhibit significantly elevated levels of NATs compared to their wild-type counterparts.

Table 1: N-Acyl Taurine Levels in FAAH-/- Mouse Brain

| N-Acyl Taurine Species | Concentration (pmol/g) in FAAH-/- Brain | Fold Increase vs. Wild-Type |

| N-Lignoceroyl Taurine (24:0) | ~150 | >20 |

| N-Behenoyl Taurine (22:0) | ~100 | >20 |

| N-Stearoyl Taurine (18:0) | ~50 | >10 |

| N-Palmitoyl Taurine (16:0) | ~25 | >5 |

Data adapted from Saghatelian et al., 2006. Note: These are approximate values derived from graphical representations in the original publication and represent a mixture of long-chain saturated NATs.

Table 2: Taurine Concentration in Different Brain Regions of Adult Rats

| Brain Region | Taurine Concentration (μmol/g wet tissue) |

| Cerebellum | 1.8 ± 0.1 |

| Cortex | 1.5 ± 0.1 |

| Hippocampus | 1.6 ± 0.1 |

Data adapted from El Idrissi et al., 2016. Note: This table shows the concentration of the precursor, taurine, and not N-Palmitoyl Taurine.

Experimental Protocols

The accurate isolation and quantification of N-Palmitoyl Taurine from the complex lipid matrix of the brain requires robust and validated methodologies. The following protocol is a synthesized approach based on established lipid extraction techniques and a validated UPLC-MS/MS method for N-acyl taurines[3].

Workflow for Isolation and Quantification of N-Palmitoyl Taurine from Brain Tissue

References

- 1. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Palmitoyl Taurine: An In-depth Technical Guide on its Interaction with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl amide, belonging to the broader class of N-acyl taurines (NATs), which are increasingly recognized as significant signaling lipids. While research on specific N-acyl amides like anandamide (B1667382) is extensive, the precise role and interactions of NPT within the endocannabinoid system are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of NPT's synthesis, metabolism, and molecular targets, with a focus on its interplay with key components of the endocannabinoid system. This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts in this promising area.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules involved in a wide array of physiological processes.[1] N-Palmitoyl Taurine is a specific conjugate of palmitic acid and taurine, and its endogenous presence suggests a role in physiological homeostasis. Its interaction with the endocannabinoid system is primarily understood through its relationship with the key metabolic enzyme Fatty Acid Amide Hydrolase (FAAH) and its potential activity at various receptor targets, including Transient Receptor Potential (TRP) channels and G-protein coupled receptors (GPCRs).

Biosynthesis and Metabolism of N-Palmitoyl Taurine

The synthesis and degradation of NPT are critical regulatory points for its signaling activity.

Biosynthesis

While the complete biosynthetic pathway for all NATs is not fully elucidated, a key enzyme involved in their formation is Acyl-CoA:amino acid N-acyltransferase (ACNAT1). This peroxisomal enzyme has been shown to conjugate fatty acids to taurine.

-

Proposed Biosynthesis Pathway: The primary proposed pathway involves the enzymatic conjugation of palmitoyl-CoA with taurine, catalyzed by an N-acyltransferase.

Biosynthesis of N-Palmitoyl Taurine.

Degradation

The primary enzyme responsible for the degradation of N-acyl taurines, including NPT, is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is an integral membrane enzyme that hydrolyzes NPT into its constituent fatty acid (palmitic acid) and taurine.[2] This enzymatic inactivation terminates the signaling activity of NPT.

-

Degradation Pathway: FAAH-mediated hydrolysis of the amide bond.

Degradation of N-Palmitoyl Taurine by FAAH.

Pharmacological or genetic inhibition of FAAH leads to a significant elevation of endogenous NAT levels, including NPT, in various tissues.[2]

Molecular Targets and Pharmacological Effects

NPT and other NATs have been shown to interact with several molecular targets, suggesting a complex pharmacological profile.

Transient Receptor Potential (TRP) Channels

Several studies have demonstrated that N-acyl taurines can activate members of the TRP channel family, particularly TRPV1.[2] Activation of these non-selective cation channels leads to an influx of calcium and subsequent cellular signaling.

-

Signaling Pathway: Activation of TRPV1 by N-acyl taurines leads to calcium influx and downstream signaling.

N-Acyl Taurine Signaling via TRPV1.

G-Protein Coupled Receptors (GPCRs)

N-oleoyl taurine, a structurally similar NAT to NPT, has been identified as an agonist for GPR119, a GPCR involved in glucose homeostasis. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels.

-

Signaling Pathway: GPR119 activation by N-acyl taurines stimulates cAMP production.

References

Investigating the Physiological Relevance of N-Palmitoyl Taurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules garnering significant interest for its diverse physiological roles. This technical guide provides a comprehensive overview of the current understanding of NPT's physiological relevance, focusing on its metabolism, mechanisms of action, and potential therapeutic applications. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development efforts in this area.

Introduction

N-acyl amides are a broad class of endogenous lipid signaling molecules involved in a variety of physiological processes, including metabolic homeostasis, inflammation, and neurotransmission[1]. Among these, the N-acyl taurines (NATs) are a relatively understudied family of compounds. N-Palmitoyl Taurine (NPT), a saturated NAT, has been identified in various tissues, including the brain, and is emerging as a bioactive lipid with significant physiological functions[2][3]. This guide will delve into the known physiological relevance of NPT, summarizing key findings and providing practical information for researchers in the field.

Metabolism of N-Palmitoyl Taurine

The endogenous levels of NPT are primarily regulated by its synthesis and degradation.

-

Synthesis: The biosynthesis of NATs is thought to occur through the action of an acyl-CoA:amino acid N-acyltransferase, which catalyzes the conjugation of a fatty acyl-CoA with taurine. While the specific enzymes responsible for NPT synthesis are still under investigation, this pathway is the presumed route for its production.

-

Degradation: The primary enzyme responsible for the degradation of NPT and other NATs is Fatty Acid Amide Hydrolase (FAAH)[1][4]. FAAH is a serine hydrolase that breaks the amide bond of NPT, releasing palmitic acid and taurine. Inhibition or genetic deletion of FAAH leads to a significant elevation of NPT and other NAT levels in various tissues[2].

Physiological Functions and Mechanisms of Action

NPT exerts its physiological effects through interactions with several key protein targets, leading to the modulation of downstream signaling pathways.

Metabolic Regulation via GPR119 Activation

A growing body of evidence suggests that NATs, including analogs of NPT, play a crucial role in glucose homeostasis through the activation of the G-protein coupled receptor 119 (GPR119)[5][6][7].

-

GPR119 Signaling: GPR119 is a Gs-coupled receptor highly expressed in pancreatic β-cells and intestinal L-cells. Upon activation by an agonist, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from L-cells[5][8]. GLP-1 is an incretin (B1656795) hormone that further enhances insulin secretion and promotes satiety.

-

NPT as a GPR119 Agonist: While direct binding affinity and EC50 values for NPT on GPR119 are not yet fully established, its close analog, N-oleoyl taurine, has been identified as a GPR119 agonist[5]. It is therefore highly probable that NPT also functions as an endogenous ligand for this receptor.

Modulation of TRP Channels

NATs have been shown to activate members of the Transient Receptor Potential (TRP) channel family, particularly TRPV1 and TRPV4[1][2][3][9].

-

TRPV1 and TRPV4 Activation: These channels are non-selective cation channels that, upon activation, lead to an influx of Ca2+, depolarizing the cell membrane and triggering various downstream cellular responses. The activation of TRPV1 by N-arachidonoyl taurine, a close analog of NPT, has been demonstrated to increase intracellular calcium levels[1][2][3][9].

-

Physiological Implications: The activation of TRP channels by NPT could contribute to its roles in pain perception, inflammation, and cellular signaling.

Anti-proliferative and Anti-inflammatory Effects

Preliminary evidence suggests that NPT and other NATs may possess anti-proliferative and anti-inflammatory properties.

-

Anti-proliferative Activity: Studies on related N-acyl taurines have shown inhibitory effects on the proliferation of certain cancer cell lines[6]. The mechanisms underlying this effect are still under investigation but may involve cell cycle arrest.

-

Anti-inflammatory Effects: Taurine, a component of NPT, and its derivatives have well-documented anti-inflammatory properties[10][11][12][13]. They can modulate the production of inflammatory mediators and protect against oxidative stress. It is plausible that NPT contributes to these effects, either directly or through its metabolism to taurine.

Quantitative Data

The following tables summarize the available quantitative data for NPT and its close analogs. It is important to note that data specifically for NPT is limited, and therefore, data from studies on N-oleoyl taurine and N-arachidonoyl taurine are included as valuable proxies.

| Compound | Target | Assay | Value | Reference |

| N-arachidonoyl taurine | TRPV1 | Ca²⁺ influx | EC₅₀ = 28 µM | [1][2][3][9] |

| N-arachidonoyl taurine | TRPV4 | Ca²⁺ influx | EC₅₀ = 21 µM | [1][2][9] |

| N-oleoyl taurine | GPR119 | cAMP accumulation | Agonist activity confirmed | [5] |

Table 1: In Vitro Activity of N-Acyl Taurines

| Animal Model | Compound | Dose | Effect | Reference |

| Mice | N-oleoyl taurine | Not specified | Improved glucose tolerance and increased GLP-1 secretion | [5] |

| FAAH-/- Mice | Endogenous NATs | N/A | Elevated levels of various NATs | [4] |

Table 2: In Vivo Effects of N-Acyl Taurines

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NPT.

In Vitro GLP-1 Secretion Assay

Protocol:

-

Cell Culture: Murine intestinal STC-1 cells are a suitable model as they endogenously express GPR119 and secrete GLP-1[14][15]. Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 48 hours or until they reach approximately 80% confluency.

-

Washing and Pre-incubation: Gently wash the cells twice with Krebs-Ringer buffer (KRB) containing 0.1% BSA. Then, pre-incubate the cells in KRB for 30 minutes at 37°C to establish a baseline.

-

Stimulation: Aspirate the pre-incubation buffer and add KRB containing different concentrations of N-Palmitoyl Taurine (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Incubate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected samples.

-

GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Normalization: After collecting the supernatant, lyse the cells in the wells and determine the total protein concentration using a BCA protein assay. Normalize the measured GLP-1 concentrations to the total protein content of each well.

cAMP Measurement Assay

Protocol:

-

Cell Culture: Use a cell line stably overexpressing GPR119, such as HEK293 cells, for a robust signal. Culture the cells in their recommended growth medium.

-

Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to grow to confluency.

-

Assay Buffer and Pre-treatment: On the day of the assay, replace the culture medium with an assay buffer (e.g., HBSS with 20 mM HEPES). To prevent cAMP degradation, pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 15-30 minutes.

-

Stimulation: Add NPT at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology, following the manufacturer's protocol.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the NPT concentration. Calculate the EC₅₀ value from this curve.

Conclusion and Future Directions

N-Palmitoyl Taurine is an emerging bioactive lipid with significant physiological relevance, particularly in the regulation of metabolic processes. Its interactions with FAAH, GPR119, and TRP channels highlight its potential as a therapeutic target for metabolic disorders, inflammatory conditions, and proliferative diseases.

Future research should focus on:

-

Deconvoluting the specific roles of NPT versus other NATs.

-

Determining the precise binding kinetics and affinity of NPT for its receptors.

-

Conducting comprehensive in vivo studies to evaluate the therapeutic potential of NPT in various disease models.

-

Identifying the specific enzymes responsible for NPT biosynthesis.

This in-depth technical guide provides a solid foundation for researchers to further explore the fascinating biology of N-Palmitoyl Taurine and unlock its therapeutic potential.

References

- 1. N-Arachidonoyl Taurine - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Taurine Antagonizes Macrophages M1 Polarization by Mitophagy-Glycolysis Switch Blockage via Dragging SAM-PP2Ac Transmethylation [frontiersin.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. N-Arachidonoyl Taurine | TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Inflammatory Mediators are Inhibited by a Taurine Metabolite in CpG Oligodeoxynucleotide and IFN-r Activated Macrophage Cell Line - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 13. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pure.au.dk [pure.au.dk]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of N-Palmitoyl Taurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules with emerging roles in various physiological processes. Understanding the cellular uptake and transport mechanisms of NPT is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the N-acyl amide signaling system. This technical guide provides a comprehensive overview of the current understanding of NPT's cellular entry and trafficking, drawing upon evidence from structurally related molecules and the individual transport pathways of its constituent parts: palmitic acid and taurine. While direct experimental data on NPT transport is limited, this guide outlines the putative mechanisms, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the proposed pathways.

Introduction to N-Palmitoyl Taurine

N-Palmitoyl Taurine is a fatty acid amide composed of palmitic acid, a saturated 16-carbon fatty acid, and taurine, a β-amino acid.[1] NPT belongs to the broader class of N-acyl amides, which are involved in diverse physiological processes including inflammation, pain, and metabolic regulation.[1] The metabolism of NPT is primarily regulated by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into palmitic acid and taurine.[2] The modulation of NPT levels through FAAH inhibition has shown therapeutic potential, highlighting the importance of understanding its cellular transport.

Putative Cellular Uptake and Transport Mechanisms of N-Palmitoyl Taurine

The amphipathic nature of N-Palmitoyl Taurine, with a lipophilic acyl chain and a polar taurine headgroup, suggests that its cellular uptake is likely a multi-faceted process involving mechanisms for both fatty acids and amino acids. The primary proposed mechanisms include:

-

Passive Diffusion: The lipid-soluble palmitoyl (B13399708) chain may facilitate the passive diffusion of NPT across the plasma membrane.

-

Protein-Mediated Transport: Specific transporters for fatty acids and/or taurine may recognize and facilitate the transport of the entire NPT molecule.

-

Endocytosis: For larger lipid molecules, endocytic pathways can play a significant role in cellular entry.

-

Metabolic Trapping: Intracellular hydrolysis of NPT by FAAH can create a concentration gradient, driving further uptake.

Role of Fatty Acid Transporters

Given the long-chain fatty acid component of NPT, transporters that handle fatty acids are strong candidates for mediating its uptake.

-

CD36 (Fatty Acid Translocase): This scavenger receptor is a key facilitator of long-chain fatty acid uptake in various tissues.[3][4] CD36 is known to mediate fatty acid transport through a process that can involve endocytosis. It is plausible that CD36 recognizes the palmitoyl chain of NPT, facilitating its internalization.

-

Fatty Acid Transport Proteins (FATPs): This family of proteins (FATP1-6) facilitates the transport of fatty acids across the plasma membrane, often coupled with their activation to acyl-CoA esters. The involvement of FATPs in the uptake of other N-acyl amides suggests a potential role in NPT transport.

Role of Taurine Transporters

The taurine moiety of NPT raises the question of whether taurine transporters are involved in its cellular uptake.

-

Taurine Transporter (TauT/SLC6A6): This is a sodium- and chloride-dependent transporter responsible for the high-affinity uptake of taurine into cells. While TauT is highly specific for taurine and related β-amino acids, it is currently unknown whether it can accommodate the bulky N-palmitoyl group. Studies on the substrate specificity of TauT for N-acylated taurines are needed to confirm this.

Endocytosis

Endocytosis is a process where the cell internalizes molecules by engulfing them. For lipidic molecules, this can be a significant uptake mechanism. Given that CD36 can mediate fatty acid uptake via endocytosis, it is a strong candidate pathway for NPT internalization.

Intracellular Trafficking and Metabolic Trapping

Once inside the cell, NPT may be chaperoned by Fatty Acid Binding Proteins (FABPs) , which are known to transport other N-acyl amides to their metabolic enzymes or nuclear receptors. The hydrolysis of NPT by FAAH in the cytoplasm would lower the intracellular concentration of free NPT, thereby maintaining a favorable gradient for its continued influx.

Quantitative Data on N-Acyl Amide Transport

Direct quantitative data for N-Palmitoyl Taurine uptake is not yet available in the literature. However, studies on the structurally similar N-acyl amide, N-palmitoylethanolamine (PEA), provide valuable insights into the potential kinetics of NPT transport.

| Compound | Cell Line | Apparent KM (µM) | Vmax (pmol/min/mg protein) | Reference |

| N-Palmitoylethanolamine (PEA) | Neuro-2a | 28 | Not Reported | |

| N-Palmitoylethanolamine (PEA) | RBL-2H3 | 30 | Not Reported | |

| Anandamide (AEA) | Neuro-2a | 10 | Not Reported | |

| Anandamide (AEA) | RBL-2H3 | 9.3 | Not Reported |

Table 1: Kinetic parameters for the uptake of N-Palmitoylethanolamine (PEA) and Anandamide (AEA) in different cell lines.

Experimental Protocols

The following protocols are adapted from established methods for studying the cellular uptake of lipids and can be applied to investigate N-Palmitoyl Taurine transport.

Radiolabeled N-Palmitoyl Taurine Uptake Assay

This method provides a direct and sensitive measure of NPT uptake.

Materials:

-

Radiolabeled N-Palmitoyl Taurine (e.g., [³H]NPT or [¹⁴C]NPT)

-

Cultured cells of interest (e.g., Caco-2, Neuro-2a, or primary cells)

-

Cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

Protocol:

-

Cell Culture: Plate cells in multi-well plates and grow to confluence.

-

Preparation of Uptake Solution: Prepare a working solution of radiolabeled NPT in HBSS. A range of concentrations should be used to determine kinetic parameters.

-

Uptake Assay:

-

Wash the cell monolayers twice with pre-warmed HBSS.

-

Add the radiolabeled NPT uptake solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

To terminate the uptake, aspirate the uptake solution and rapidly wash the cells three times with ice-cold HBSS containing 0.5% bovine serum albumin (BSA) to remove non-specifically bound NPT.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another aliquot of the cell lysate to determine the protein concentration.

-

-

Data Analysis:

-

Calculate the uptake of NPT as pmol/mg of protein.

-

Plot uptake versus time to determine the initial rate of uptake.

-

For kinetic analysis, plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

-

Fluorescent N-Palmitoyl Taurine Uptake Assay using Flow Cytometry

This high-throughput method allows for the analysis of NPT uptake in a large population of cells.

Materials:

-

Fluorescently labeled N-Palmitoyl Taurine (e.g., NBD-NPT or BODIPY-NPT)

-

Cultured cells of interest

-

Flow cytometer

-

Fluorescence-activated cell sorting (FACS) tubes

-

Cell culture medium and buffers

Protocol:

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Labeling:

-

Add the fluorescently labeled NPT to the cell suspension at the desired concentration.

-

Incubate at 37°C for various time points.

-

To stop the uptake, place the tubes on ice.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.

-

A control sample of unlabeled cells should be used to set the background fluorescence.

-

-

Data Analysis:

-

The mean fluorescence intensity of the cell population is proportional to the amount of NPT taken up.

-

Compare the fluorescence intensity at different time points and concentrations to characterize the uptake.

-

Intracellular Calcium Flux Assay

This assay can determine if NPT activates signaling pathways involving calcium mobilization.

Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Cultured cells of interest

-

Fluorescence plate reader or fluorescence microscope

-

N-Palmitoyl Taurine

-

Control agonists (e.g., ionomycin) and antagonists

Protocol:

-

Cell Loading:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

-

Calcium Measurement:

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence using a fluorescence plate reader or microscope.

-

Add NPT to the wells and immediately begin recording the fluorescence intensity over time.

-

Add a positive control (e.g., ionomycin) at the end of the experiment to determine the maximum calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity versus time to visualize the calcium transient induced by NPT.

-

Visualizations of Proposed Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized cellular uptake and signaling pathways of N-Palmitoyl Taurine.

Caption: Proposed cellular uptake and transport mechanisms of N-Palmitoyl Taurine.

Caption: Potential signaling pathways activated by N-Palmitoyl Taurine.

Conclusion and Future Directions

The cellular uptake and transport of N-Palmitoyl Taurine are likely complex processes involving a combination of passive diffusion, protein-mediated transport via fatty acid transporters, and possibly endocytosis. Intracellularly, its fate is influenced by binding to FABPs and hydrolysis by FAAH. While direct evidence for the specific transporters and the kinetics of NPT uptake is still needed, the information gathered from related N-acyl amides and the individual components of NPT provides a strong foundation for future research.

Future studies should focus on:

-

Synthesizing radiolabeled and fluorescently labeled N-Palmitoyl Taurine to directly measure its uptake kinetics in various cell types.

-

Utilizing siRNA-mediated knockdown or specific inhibitors of candidate transporters (e.g., CD36, FATPs, TauT) to identify the key players in NPT uptake.

-

Investigating the substrate specificity of purified transporter proteins for NPT in reconstituted systems.

-

Elucidating the detailed signaling pathways activated by NPT upon its interaction with cellular membranes and receptors.

A thorough understanding of these mechanisms will be instrumental in harnessing the therapeutic potential of N-Palmitoyl Taurine and other N-acyl amides.

References

- 1. Fatty acid-binding proteins transport N-acylethanolamines to nuclear receptors and are targets of endocannabinoid transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164: SSO also inhibits oxidized low density lipoprotein uptake by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. Succinimidyl oleate, established inhibitor of CD36/FAT translocase inhibits complex III of mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Palmitoyl Taurine: A Potential Modulator of Glucose Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules that are gaining recognition for their role in metabolic regulation. While research specifically on NPT's role in glucose metabolism is still emerging, evidence from studies on related N-acyl taurines and the parent compound, taurine, suggests a potential for NPT to influence glucose homeostasis through various mechanisms. These may include the modulation of insulin (B600854) secretion, enhancement of insulin sensitivity in peripheral tissues, and regulation of glucose uptake. This technical guide consolidates the current understanding, proposes potential mechanisms of action for NPT based on related compounds, and provides detailed experimental protocols and data presentation formats to facilitate further research in this promising area.

Introduction to N-Acyl Taurines and Glucose Homeostasis

N-acyl taurines are amides formed from a fatty acid and taurine. The diversity of the acyl chain contributes to their varied biological activities. Studies have implicated NATs in the regulation of glucose homeostasis, with N-oleoyl taurine (C18:1 NAT) being the most studied member of this class. It has been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone, through the activation of the G protein-coupled receptor 119 (GPR119).[1] Given that N-Palmitoyl Taurine shares the same taurine head group, it is plausible that it may exert similar effects on glucose metabolism, potentially through shared signaling pathways.

Quantitative Data on the Effects of Related Compounds on Glucose Metabolism

Direct quantitative data on the effects of N-Palmitoyl Taurine on glucose metabolism is limited in publicly available literature. However, data from studies on taurine and other N-acyl taurines can provide valuable insights into the potential effects of NPT.

Table 1: Effects of Taurine and N-Acyl Taurines on Glucose Metabolism Parameters

| Compound | Model System | Parameter Measured | Observed Effect | Reference |

| Taurine | Cultured Rat Skeletal L6 Myotubes | Glucose Uptake | Dose-dependent increase | [2][3] |

| AMPK Signaling | Activation | [2][3] | ||

| Taurine | Pancreatic β-cell lines (Hit-TI5 and Rin-m) | Intracellular Insulin Levels | Statistically lower level (indicating release) with 1 mM taurine (p<0.001) | |

| Taurine | Enteroendocrine L cell line (GLUTag) | GLP-1 Secretion | Promotion of secretion | |

| N-oleoyl taurine | Rat Islet Cells | Insulin Secretion | Increase | |

| Intracellular Ca2+ | Increase | |||

| N-arachidonoyl taurine | Rat Islet Cells | Insulin Secretion | Increase | |

| Intracellular Ca2+ | Increase |

Proposed Signaling Pathways for N-Palmitoyl Taurine in Glucose Regulation

Based on the known mechanisms of related compounds, N-Palmitoyl Taurine could regulate glucose metabolism through several signaling pathways.

GPR119-Mediated GLP-1 Secretion in Intestinal L-Cells

N-acyl amides, including N-oleoylethanolamine (OEA), are known agonists of GPR119, a receptor expressed in pancreatic β-cells and intestinal L-cells that stimulates insulin and GLP-1 secretion, respectively. It is hypothesized that NPT may also act as a GPR119 agonist.

AMPK-Mediated Glucose Uptake in Skeletal Muscle

Taurine has been shown to stimulate glucose uptake in skeletal muscle cells in an insulin-independent manner by activating AMP-activated protein kinase (AMPK). Activation of AMPK can lead to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of N-Palmitoyl Taurine on glucose metabolism, adapted from methodologies used for taurine and other N-acyl amides.

Cell Culture

-

L6 Myotubes (for glucose uptake and AMPK activation): Rat skeletal muscle L6 myoblasts can be cultured in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution. Differentiation into myotubes can be induced by switching to α-MEM with 2% FBS once the cells reach 80-90% confluency. Experiments are typically performed on fully differentiated myotubes (5-7 days post-differentiation).

-

INS-1E Cells (for insulin secretion): Rat insulinoma INS-1E cells can be cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

GLUTag Cells (for GLP-1 secretion): Murine enteroendocrine GLUTag cells can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS.

Glucose Uptake Assay in L6 Myotubes

-

Seed differentiated L6 myotubes in 24-well plates.

-

Serum-starve the cells for 3-4 hours in serum-free α-MEM.

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with various concentrations of N-Palmitoyl Taurine (e.g., 1-100 µM) in KRH buffer for 30-60 minutes at 37°C. Include a positive control (e.g., 100 nM insulin) and a vehicle control.

-

Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

-

Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the protein concentration of each well, determined by a BCA protein assay.

Western Blot for AMPK Activation

-

Treat differentiated L6 myotubes with N-Palmitoyl Taurine as described for the glucose uptake assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated protein to total protein.

GLUT4 Translocation Assay by Immunofluorescence

-

Grow L6 myoblasts on glass coverslips and differentiate them into myotubes.

-

Serum-starve the cells and then treat with N-Palmitoyl Taurine or controls as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against GLUT4 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using a confocal microscope and quantify the GLUT4 translocation to the plasma membrane by measuring the fluorescence intensity at the cell periphery relative to the total cellular fluorescence.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of N-Palmitoyl Taurine on glucose metabolism in vitro.

Conclusion and Future Directions

While direct evidence for the role of N-Palmitoyl Taurine in glucose metabolism is currently sparse, the existing literature on related N-acyl taurines and taurine provides a strong rationale for its investigation as a potential therapeutic agent for metabolic disorders. The proposed mechanisms, centered around GPR119 activation and subsequent GLP-1 secretion, as well as direct effects on AMPK-mediated glucose uptake in skeletal muscle, offer clear and testable hypotheses. The detailed experimental protocols provided in this guide are intended to facilitate rigorous investigation into the precise molecular actions of N-Palmitoyl Taurine. Future research should focus on generating robust quantitative data on the dose-dependent effects of NPT in various cell models and, eventually, in preclinical animal models of metabolic disease. Elucidating the specific signaling pathways activated by NPT will be crucial for understanding its therapeutic potential and for the development of novel drugs targeting these pathways for the management of type 2 diabetes and related metabolic conditions.

References

The Role of N-Palmitoyl Taurine in Neurological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse biological activities. Among them, N-Palmitoyl Taurine (B1682933) (NPT), the amide conjugate of palmitic acid and taurine, is emerging as a significant player in various physiological processes, including those within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of NPT's role in neurological processes. We delve into its endogenous metabolism, molecular targets, and putative signaling pathways. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its proposed mechanisms of action. While research specifically on NPT is still developing, this document synthesizes direct evidence with inferred knowledge from the broader N-acyl taurine family and the well-characterized neuroactive molecule, taurine, to offer a foundational resource for researchers and drug development professionals in the field of neuroscience.

Introduction

N-acyl amides are a diverse family of lipid signaling molecules involved in a wide array of physiological functions, including pain, inflammation, and metabolic regulation.[1] A sub-class of these lipids, the N-acyl taurines (NATs), are formed by the conjugation of a fatty acid with taurine.[1] These molecules are endogenous constituents of mammalian tissues, with their levels being particularly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3] Inhibition of FAAH leads to a significant accumulation of NATs, suggesting their role as physiological substrates of this enzyme and pointing towards their involvement in endogenous signaling pathways.[2][3]

N-Palmitoyl Taurine (NPT), as a prominent saturated NAT, is of particular interest due to the ubiquitous nature of both palmitic acid and taurine in the brain. Taurine itself is one of the most abundant free amino acids in the CNS and is known to have a multitude of neuroprotective and neuromodulatory functions.[4][5][6] It plays crucial roles in osmoregulation, calcium homeostasis, and neurotransmission, primarily through its interaction with GABA and glycine (B1666218) receptors.[4][7][8] The acylation of taurine with a fatty acid, such as palmitic acid, significantly alters its lipophilicity, likely influencing its interaction with cellular membranes and protein targets.

This guide aims to consolidate the current knowledge on NPT, providing a technical resource for its further investigation as a potential therapeutic agent for neurological disorders.

Endogenous Metabolism and Regulation

The primary pathway for the degradation of NPT is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is an intracellular serine hydrolase that also metabolizes other bioactive lipids, including the endocannabinoid anandamide.[2] Genetic or pharmacological inactivation of FAAH results in a dramatic elevation of NAT levels in both central and peripheral tissues.[2][3]

The biosynthesis of NPT is thought to be catalyzed by an N-acyltransferase, although the specific enzyme responsible for the N-palmitoylation of taurine in the brain has not been definitively identified.

Molecular Targets and Signaling Pathways

While direct binding studies on NPT are limited, research on the broader class of NATs and the parent molecule taurine provides strong indications of its potential molecular targets and signaling mechanisms in the CNS.

Transient Receptor Potential (TRP) Channels

N-acyl taurines have been identified as activators of members of the Transient Receptor Potential (TRP) channel family, specifically TRPV1 and TRPV4.[2][3] These channels are non-selective cation channels that play critical roles in sensory perception, including temperature and pain, as well as in cellular calcium signaling. Activation of these channels by NPT would lead to an influx of calcium, initiating a cascade of downstream signaling events.

GABA and Glycine Receptors

Taurine is a known agonist at both GABA-A and glycine receptors, which are the primary inhibitory neurotransmitter receptors in the CNS.[1][9] This interaction leads to the influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in an overall inhibitory effect on neuronal excitability. It is plausible that NPT retains the ability to modulate these receptors, potentially with altered potency or efficacy due to its lipid tail.

Calcium Homeostasis

A key aspect of taurine's neuroprotective effects is its ability to modulate intracellular calcium concentration ([Ca²⁺]i).[4][10] Taurine has been shown to reduce glutamate-induced increases in [Ca²⁺]i by inhibiting calcium influx through various channels and the reverse mode of the Na⁺/Ca²⁺ exchanger.[4][10] NPT may share these properties, contributing to the prevention of excitotoxicity and subsequent neuronal damage.

Quantitative Data

Specific quantitative data for N-Palmitoyl Taurine's interaction with neurological targets is currently limited in the literature. The following tables summarize available data for the broader N-acyl taurine class and for taurine, which can serve as a reference for initiating studies on NPT.

Table 1: Effects of FAAH Inhibition on N-Acyl Taurine Levels

| Tissue | Species | FAAH Inhibition Method | Fold Increase in NATs | Reference |

| Central Nervous System | Mouse | Genetic Knockout (FAAH-/-) | High concentrations of long-chain saturated NATs | [2][3] |

| Liver | Mouse | Pharmacological (acute) | > 100-fold | [11] |

| Kidney | Mouse | Pharmacological (acute) | > 10-fold | [2][3] |

Table 2: In Vitro Efficacy of Taurine at Neurological Targets

| Target | Preparation | Effect | Concentration | Reference |

| GABA-A Receptors | Immature mouse neocortical neurons | Increased frequency of PSCs | ≥ 300 μM | [9] |

| Glycine Receptors | Immature mouse neocortical neurons | Activation | ≥ 300 μM | [1] |

| Glutamate-induced [Ca²⁺]i increase | Cultured neurons | Reduction to basal levels | Not specified | [10] |

Table 3: In Vivo Dosages of Taurine in Neurological Disorder Models

| Animal Model | Neurological Condition | Species | Dosage | Route | Reference |

| Lipopolysaccharide-induced | Neuroinflammation | Rat | 30 and 100 mg/kg/day | Gavage | [2][12] |

| Intracerebral Hemorrhage | Neuroinflammation, White Matter Injury | Rat | 50 mg/kg | Intravenous | [13] |

| Streptozotocin-induced | Alzheimer's Disease-like pathology | Rat | 50 mg/kg/day | Oral | [5] |

| APP/PS1 transgenic mice | Alzheimer's Disease | Mouse | 1000 mg/kg/day | Oral (in drinking water) | [5] |

Experimental Protocols

Synthesis of N-Palmitoyl Taurine

This protocol is a general method adapted from the Schotten-Baumann reaction for the synthesis of N-acyl taurines.

Materials:

-

Taurine

-

Palmitoyl (B13399708) chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Water (deionized)

Procedure:

-

Dissolve taurine in an aqueous solution of sodium hydroxide to form sodium taurinate. The reaction should be kept cool, typically on an ice bath.

-

Slowly add palmitoyl chloride to the reaction mixture with vigorous stirring. Maintain the pH of the solution in the alkaline range by adding NaOH solution as needed.

-

Continue the reaction at room temperature for several hours until completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-Palmitoyl Taurine.

-

Collect the precipitate by filtration and wash it with cold water to remove any unreacted taurine and salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Quantification of N-Palmitoyl Taurine in Brain Tissue by UPLC-MS/MS

This protocol is based on established methods for the analysis of N-acyl amides in biological samples.

Materials:

-

Brain tissue sample

-

Internal standard (e.g., deuterated NPT)

-

Extraction solvent (e.g., chloroform/methanol mixture)

-

UPLC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

-

Homogenization: Homogenize the brain tissue sample in a cold extraction solvent containing the internal standard.

-

Lipid Extraction: Perform a lipid extraction, for example, using a modified Bligh-Dyer method.

-

Sample Preparation: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the mobile phase.

-

UPLC-MS/MS Analysis: Inject the sample into the UPLC-MS/MS system. Use a gradient elution program to separate NPT from other lipids.

-

Detection: Detect NPT using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.

-

Quantification: Quantify the amount of NPT in the sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

In Vitro Assessment of N-Palmitoyl Taurine Activity on Neuronal Cells

5.3.1. Cell Culture

-

Use a relevant neuronal or glial cell line (e.g., SH-SY5Y neuroblastoma, primary cortical neurons, or astrocytes).

-

Culture the cells under standard conditions until they reach the desired confluency for the experiment.

5.3.2. Calcium Imaging

-

Load the cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Acquire baseline fluorescence images.

-

Apply NPT at various concentrations to the cells and continuously record the changes in intracellular calcium levels by monitoring the fluorescence intensity.

-

As a positive control, use a known agonist of a calcium-permeable channel expressed in the cells (e.g., capsaicin (B1668287) for TRPV1).

5.3.3. Patch-Clamp Electrophysiology

-

Prepare cultured neurons for whole-cell patch-clamp recording.

-

Obtain a stable whole-cell recording from a neuron.

-

Apply NPT to the bath solution and record any changes in membrane potential or ionic currents.

-

To investigate the effect on specific receptors, co-apply NPT with agonists or antagonists of GABA-A or glycine receptors.

Therapeutic Potential in Neurological Disorders

Given the established neuroprotective and anti-inflammatory properties of taurine, NPT is a promising candidate for therapeutic intervention in a range of neurological disorders.

-

Neurodegenerative Diseases: By mitigating excitotoxicity and oxidative stress, NPT could offer protection in conditions such as Alzheimer's and Parkinson's disease.[5]

-

Neuroinflammation: The anti-inflammatory effects of taurine suggest that NPT may be beneficial in disorders with a significant inflammatory component, such as multiple sclerosis and traumatic brain injury.[5][13]

-

Epilepsy: Through its potential interaction with inhibitory GABA and glycine receptors, NPT could contribute to reducing neuronal hyperexcitability and seizure activity.

Conclusion and Future Directions

N-Palmitoyl Taurine stands at the intersection of lipid signaling and amino acid neuromodulation. While the direct body of evidence for its specific roles in neurological processes is still in its infancy, the wealth of knowledge surrounding its constituent parts, palmitic acid and taurine, provides a strong rationale for its importance. The information and protocols presented in this guide are intended to serve as a foundational resource to stimulate and facilitate further research into this intriguing endogenous molecule.

Future research should focus on:

-

Deconvoluting the specific molecular targets of NPT and determining its binding affinities and efficacy.

-

Elucidating the detailed downstream signaling pathways activated by NPT in different neuronal and glial cell types.

-

Conducting in vivo studies with exogenous NPT in animal models of neurological disorders to assess its therapeutic potential.

A deeper understanding of the role of N-Palmitoyl Taurine in the brain will undoubtedly open new avenues for the development of novel therapeutics for a host of debilitating neurological conditions.

References

- 1. Taurine activates GABAergic networks in the neocortex of immature mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Taurine against Cell Death, Glial Changes, and Neuronal Loss in the Cerebellum of Rats Exposed to Chronic-Recurrent Neuroinflammation Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]

- 7. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of taurine in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taurine activates GABAergic networks in the neocortex of immature mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of taurine in regulation of intracellular calcium level and neuroprotective function in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Taurine supplementation reduces neuroinflammation and protects against white matter injury after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Chemical Synthesis of N-Palmitoyl Taurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl Taurine (B1682933) is an endogenous N-acyl taurine that has garnered interest within the scientific community for its potential roles in various physiological processes. As a member of the N-acyl amide family, it is structurally related to endocannabinoids and other bioactive lipids. This document provides a detailed protocol for the chemical synthesis of N-Palmitoyl Taurine, intended for use by researchers, scientists, and professionals in drug development. The synthesis is based on the acylation of taurine with palmitoyl (B13399708) chloride.

Principle of the Reaction

The synthesis of N-Palmitoyl Taurine is achieved through the reaction of taurine with palmitoyl chloride in an alkaline aqueous medium. The base facilitates the deprotonation of the amino group of taurine, which then acts as a nucleophile, attacking the carbonyl carbon of the palmitoyl chloride. This results in the formation of an amide bond and yields N-Palmitoyl Taurine. The reaction is typically followed by acidification to precipitate the product, which can then be purified.

Experimental Protocol

Materials and Reagents

-

Taurine or Sodium Taurinate

-

Palmitoyl Chloride

-

Sodium Hydroxide (B78521) (NaOH)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water (distilled or deionized)

Equipment

-

Three-necked round-bottom flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Dropping funnel

-

pH meter or pH indicator strips

-

Cooling bath (ice-water bath)

-

Filtration apparatus (Büchner funnel and flask)

-

Drying oven or vacuum desiccator

-

Standard laboratory glassware

Synthesis Procedure

This protocol is a compilation based on established methods for N-acyl taurine synthesis.[1][2][3]

-

Preparation of the Taurine Solution:

-

In a 500 mL three-necked flask equipped with a stirrer, dissolve taurine in an aqueous solution of sodium hydroxide or use a pre-made aqueous solution of sodium taurate. For example, one could use 150 g of a 33% aqueous solution of sodium taurate (approximately 0.25 moles).[2]

-

If starting from taurine, dissolve it in water and add a stoichiometric amount of sodium hydroxide to form sodium taurinate in situ.

-

Add a co-solvent such as acetone (e.g., 80 g) to the solution and stir until uniform.[2]

-

-

Acylation Reaction:

-

Cool the taurine solution to below 10°C using an ice-water bath.[2]

-

Slowly and simultaneously add palmitoyl chloride (e.g., 55 g, approximately 0.2 moles) and a 50% aqueous solution of sodium hydroxide dropwise to the cooled taurine solution over a period of about 1 hour.[2]

-

Carefully monitor and maintain the pH of the reaction mixture between 9 and 10 throughout the addition using the sodium hydroxide solution.[2]

-

-

Reaction Completion and Intermediate Isolation:

-

After the addition is complete, continue to stir the reaction mixture at 20-30°C for an additional 2 hours, ensuring the pH remains between 9 and 10.[2]

-

The product at this stage is the sodium salt of N-Palmitoyl Taurine. This may precipitate as a white paste.[2]

-

The intermediate, sodium N-palmitoyl taurate, can be isolated by cooling the mixture (e.g., in a refrigerator overnight), followed by filtration. The collected solid should be washed with acetone and dried.[2]

-

-

Acidification and Product Precipitation:

-

The isolated sodium N-palmitoyl taurate (or the reaction mixture directly) is then dissolved or suspended in water.

-

Acidify the solution to a pH of 2-3 using sulfuric acid or another suitable acid.[2] This will protonate the sulfonic acid and carboxylate (if any from hydrolysis of palmitoyl chloride) groups and cause the N-Palmitoyl Taurine to precipitate out of the solution as a white solid.

-

-

Purification and Drying:

-

Collect the precipitated N-Palmitoyl Taurine by filtration.

-

Wash the solid with water to remove any remaining salts and acid.

-

Dry the purified product in an oven or a vacuum desiccator to obtain a white powdery solid.

-

Quantitative Data Summary

The following table summarizes representative quantitative data from various synthesis protocols for N-acyl taurines, including N-Palmitoyl Taurine and its derivatives.

| Parameter | Value | Reference |

| Yield of Sodium N-Palmitoyl Taurate | 80% | [2] |

| Yield of N-Palmitoyl-N-methyl Taurine | 70-90% | [2] |

| Purity of commercial N-Palmitoyl Taurine | ≥98% | [4][5] |

Diagrams

Logical Workflow for the Synthesis of N-Palmitoyl Taurine

Caption: Workflow for the synthesis of N-Palmitoyl Taurine.

Signaling Pathway Context (Hypothetical)

While the primary focus of this document is the chemical synthesis, N-acyl taurines are studied for their biological activity. For context, N-acyl taurines may interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where an N-acyl taurine might exert its effects, for example, through the activation of a G-protein coupled receptor (GPCR).

References

- 1. CN102875422B - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]

- 2. New synthesis method of N-acyl-N-methyltaurine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102875422A - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biocompare.com [biocompare.com]

Application Note: UPLC-MS/MS Method for the Quantification of N-Palmitoyl Taurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous bioactive lipid belonging to the class of N-acyl taurines (NATs). NATs are increasingly recognized for their role as signaling molecules in various physiological processes. NPT has been identified in several tissues, including the brain, and is implicated in neuromodulatory and metabolic pathways. Accurate quantification of NPT in biological matrices is crucial for understanding its physiological function and its potential as a therapeutic target or biomarker. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of N-Palmitoyl Taurine in biological samples.

Signaling Pathway of N-Acyl Taurines

N-acyl taurines, including N-Palmitoyl Taurine, are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation. These lipids act as signaling molecules, notably as agonists for the G protein-coupled receptor 119 (GPR119). Activation of GPR119 in enteroendocrine cells stimulates the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.

Experimental Workflow

The analytical workflow for the quantification of N-Palmitoyl Taurine consists of sample preparation involving protein precipitation and lipid extraction, followed by UPLC separation and detection by tandem mass spectrometry.

Quantitative Data Summary

The UPLC-MS/MS method was validated for the quantification of N-Palmitoyl Taurine. The method demonstrates excellent linearity, sensitivity, and precision.[1]

Table 1: Method Validation Parameters for N-Palmitoyl Taurine

| Parameter | Result |

| Linearity Range | 1 - 300 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.9996 |

| Limit of Detection (LOD) | 0.3 - 0.4 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: UPLC-MS/MS Parameters for N-Palmitoyl Taurine Quantification

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 40 °C |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 362.2 |

| Product Ion 1 (m/z) | 80.0 (Quantitative) |

| Product Ion 2 (m/z) | 107.0 (Qualitative) |

| Dwell Time | 50 ms |

| Collision Energy | Optimized for specific instrument (typically 20-35 eV) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Detailed Experimental Protocols

Materials and Reagents

-

N-Palmitoyl Taurine standard (Cayman Chemical or equivalent)

-

Internal Standard (IS), e.g., d4-N-Arachidonoyl Taurine

-

LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water

-

Formic Acid (LC-MS grade)

-

Chloroform (B151607) (HPLC grade)

-

Biological matrix (e.g., mouse plasma, liver tissue)

Standard Solution Preparation

-

Primary Stock (1 mg/mL): Accurately weigh 1 mg of N-Palmitoyl Taurine and dissolve in 1 mL of methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the primary stock with methanol to create calibration standards ranging from 1 ng/mL to 300 ng/mL.

-

Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol (from Mouse Liver)

-

Accurately weigh approximately 50 mg of frozen liver tissue.

-

Homogenize the tissue in 1 mL of ice-cold methanol containing the internal standard (e.g., at 100 ng/mL).

-

Add 2 mL of chloroform to the homogenate.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of water and vortex again for 30 seconds to induce phase separation.

-

Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Carefully collect the lower organic phase into a clean tube.

-

Dry the organic phase under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 0.4 | 95.0 | 5.0 | Initial |

| 1.00 | 0.4 | 95.0 | 5.0 | 6 |

| 12.00 | 0.4 | 5.0 | 95.0 | 6 |

| 15.00 | 0.4 | 5.0 | 95.0 | 6 |

| 15.10 | 0.4 | 95.0 | 5.0 | 6 |

| 18.00 | 0.4 | 95.0 | 5.0 | 6 |

Data Acquisition and Processing

-

Acquire data using the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 2.

-

Integrate the peak areas for N-Palmitoyl Taurine and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (NPT/IS) against the concentration of the calibration standards.

-

Determine the concentration of N-Palmitoyl Taurine in the samples from the calibration curve using a linear regression fit.

Conclusion

This application note provides a comprehensive and detailed UPLC-MS/MS method for the reliable quantification of N-Palmitoyl Taurine in biological matrices. The protocol is sensitive, specific, and has been validated for key analytical parameters. This method is suitable for researchers in academia and the pharmaceutical industry studying the roles of N-acyl taurines in health and disease.

References

Application Notes and Protocols for N-Palmitoyl Taurine Lipid Extraction from Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of bioactive lipids involved in various physiological processes, including the regulation of glucose homeostasis. N-Palmitoyl Taurine (B1682933) (NPT), a prominent member of this class, has garnered significant interest for its potential therapeutic applications. Accurate quantification of NPT in biological tissues is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of NPT from animal tissues, based on the well-established Bligh and Dyer method. Additionally, it includes quantitative data on N-acyl taurine levels in various mouse tissues and a diagram of the putative signaling pathway for NPT.

Introduction